Pazufloxacin (hydrochloride)
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Overview
Description
Pazufloxacin (hydrochloride) is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is commonly used in Japan under the brand names Pasil and Pazucross . Pazufloxacin is effective against a wide range of bacterial infections, making it a valuable tool in the treatment of various infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pazufloxacin involves several steps, starting with the preparation of the core quinolone structure. The key intermediate is typically synthesized through a series of reactions, including cyclization, fluorination, and amination.
Industrial Production Methods
Industrial production of pazufloxacin (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pazufloxacin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Pazufloxacin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolone core, potentially altering its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions of pazufloxacin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Pazufloxacin (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Medicine: Employed in clinical trials and studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Pazufloxacin (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are well-studied, making pazufloxacin a valuable tool in understanding bacterial resistance and developing new antibiotics .
Comparison with Similar Compounds
Pazufloxacin (hydrochloride) is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these similar compounds, pazufloxacin has several unique features:
Broad Spectrum: Pazufloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Low Toxicity: It has a lower incidence of side effects compared to some other fluoroquinolones.
High Efficiency: Pazufloxacin is highly effective at lower doses, making it a potent antibacterial agent.
Low Sensitivity to Light: Unlike some fluoroquinolones, pazufloxacin is less sensitive to light, reducing the risk of phototoxicity.
Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Sparfloxacin
These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Properties
Molecular Formula |
C16H16ClFN2O4 |
---|---|
Molecular Weight |
354.76 g/mol |
IUPAC Name |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H |
InChI Key |
CMTPJMNSFKHJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl |
Origin of Product |
United States |
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